Chemical properties of 6,7-dihydro-5H-benzocycloheptene.
Chemical properties of 6,7-dihydro-5H-benzocycloheptene.
An In-depth Technical Guide to the Chemical Properties of 6,7-dihydro-5H-benzocycloheptene
Introduction
The 6,7-dihydro-5H-benzocycloheptene core, often referred to as benzosuberene, is a structurally significant bicyclic hydrocarbon. It consists of a benzene ring fused to a seven-membered cycloheptene ring. This scaffold is a prevalent structural motif in a range of pharmaceuticals and biologically active natural products.[1][2] Beyond its role as a structural element in bioactive molecules, 6,7-dihydro-5H-benzocycloheptene serves as a versatile and crucial building block in synthetic organic chemistry, providing access to a diverse array of more complex molecular architectures.[1][2] Its unique combination of an aromatic ring and a flexible, non-planar seven-membered aliphatic ring imparts distinct chemical properties and reactivity, making it a subject of considerable interest for researchers, particularly in the field of drug development. Recent explorations into its derivatives as Selective Estrogen Receptor Degraders (SERDs) for cancer therapy underscore its contemporary relevance in medicinal chemistry.[3][4]
This guide provides a comprehensive overview of the core chemical properties of 6,7-dihydro-5H-benzocycloheptene, designed for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, synthetic methodologies, key chemical transformations, and applications, offering field-proven insights into its behavior and manipulation.
Molecular Structure and Physicochemical Properties
The fundamental structure of 6,7-dihydro-5H-benzocycloheptene features a C11H12 molecular formula and a molecular weight of approximately 144.21 g/mol .[5][6] Its formal IUPAC name is 8,9-dihydro-7H-benzo[7]annulene, though it is known by several synonyms, including 1,2-Benzo-1,3-cycloheptadiene.[5]
The seven-membered ring is not planar and adopts various conformations to minimize steric and torsional strain. For cycloheptane systems, twist-chair conformations are generally the most stable, and this conformational flexibility can influence the molecule's reactivity and interaction with biological targets.[8]
A summary of its key computed and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ | PubChem[5] |
| Molecular Weight | 144.21 g/mol | PubChem[5] |
| Monoisotopic Mass | 144.093900383 Da | PubChem[5] |
| IUPAC Name | 8,9-dihydro-7H-benzo[7]annulene | PubChem[5] |
| CAS Number | 7125-62-4 | PubChem[5] |
| XLogP3 | 3.8 | PubChem[5] |
| Complexity | 146 | Guidechem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[5] |
Spectroscopic Characterization
Accurate characterization of 6,7-dihydro-5H-benzocycloheptene and its derivatives is fundamental. The following spectroscopic techniques provide a definitive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
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¹H NMR: The proton NMR spectrum exhibits distinct signals for the aromatic and aliphatic protons. The four aromatic protons typically appear in the range of δ 7.0-7.2 ppm. The eight aliphatic protons on the seven-membered ring are magnetically non-equivalent and show complex multiplets in the upfield region (δ 1.8-3.0 ppm) due to spin-spin coupling. The benzylic protons at the C5 and C7 positions are typically found around δ 2.8-2.9 ppm.
-
¹³C NMR: The carbon NMR spectrum shows signals for the aromatic carbons (typically between δ 125-142 ppm) and the aliphatic carbons (typically between δ 25-40 ppm). PubChem lists available ¹³C NMR spectra for reference.[5]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups and bond types. For the parent molecule, the spectrum is characterized by:
-
Aromatic C-H Stretch: Sharp peaks observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[9]
-
Aliphatic C-H Stretch: Strong, sharp peaks observed just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹).[10][11]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region.[9]
-
CH₂ Bending (Scissoring): Absorption around 1450 cm⁻¹.[10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak at m/z = 144, corresponding to the molecular weight of the compound.[5]
-
Key Fragments: The fragmentation pattern is characterized by the loss of alkyl fragments from the seven-membered ring. Common fragments include m/z = 129 (loss of CH₃), 128 (loss of H₂ and CH₂), and 115 (loss of C₂H₅), which corresponds to the stable tropylium or benzyl cation.[5]
| Spectroscopic Data | Characteristic Values |
| ¹H NMR | Aromatic: δ 7.0-7.2 ppm; Aliphatic: δ 1.8-3.0 ppm |
| ¹³C NMR | Aromatic: δ 125-142 ppm; Aliphatic: δ 25-40 ppm |
| IR (cm⁻¹) | ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1490 (Aromatic C=C) |
| Mass Spec (m/z) | 144 (M⁺), 129, 128, 115 |
Synthesis Strategies
The construction of the benzocycloheptene framework can be challenging, but several reliable methods have been developed. Common strategies include Friedel-Crafts reactions, ring expansion, and rearrangement reactions.[1][2][12] Intramolecular Friedel-Crafts alkylation (cycloalkylation) is a particularly powerful method for forming the seven-membered ring.[13]
Caption: General workflow for the synthesis of 6,7-dihydro-5H-benzocycloheptene via Friedel-Crafts reactions.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
This protocol describes the cyclization of 5-phenylpentanoic acid to 8,9-dihydro-7H-benzo[7]annulen-5(6H)-one (benzosuberone), a key intermediate that can be readily reduced to the target compound.
Objective: To synthesize benzosuberone via intramolecular Friedel-Crafts acylation.
Materials:
-
5-phenylpentanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 5-phenylpentanoic acid.
-
Reagent Addition: Cautiously add polyphosphoric acid (PPA) with stirring. An excess of PPA (typically 10-20 times the weight of the acid) is used to ensure the reaction goes to completion and to maintain a stirrable mixture.
-
Causality: PPA serves as both the acidic catalyst and the solvent. It protonates the carboxylic acid, facilitating the formation of the key acylium ion electrophile required for the intramolecular attack on the aromatic ring.[13]
-
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Insight: The elevated temperature is necessary to overcome the activation energy for the cyclization, which forms a moderately strained seven-membered ring.[2]
-
-
Workup: Cool the reaction mixture to room temperature and then quench by carefully pouring it onto crushed ice. This hydrolyzes the PPA and precipitates the organic product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Self-Validation: The bicarbonate wash is a critical step. Effervescence indicates the neutralization of acidic components. The washing should continue until no more gas evolves, ensuring the purity of the final product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude benzosuberone.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
The resulting ketone, benzosuberone, can then be reduced to 6,7-dihydro-5H-benzocycloheptene using standard methods like the Wolff-Kishner or Clemmensen reduction.
Chemical Reactivity
The reactivity of 6,7-dihydro-5H-benzocycloheptene is dictated by its two principal components: the electron-rich aromatic ring and the flexible aliphatic ring containing reactive benzylic positions.
Caption: Key reactivity sites on the 6,7-dihydro-5H-benzocycloheptene scaffold.
Reactions of the Aromatic Ring
The fused aliphatic ring is a weak electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution (EAS). Substitutions are generally directed to the ortho (C4) and para (C3) positions relative to the fused ring.
-
Friedel-Crafts Acylation: This is a common and reliable reaction for introducing an acyl group. Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃), the reaction proceeds smoothly.[14][15] The resulting ketone product is less reactive than the starting material, preventing over-acylation.[15]
-
Nitration and Halogenation: These standard EAS reactions can be performed using typical reagents (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination) to install nitro and halo substituents, which are valuable handles for further synthetic transformations.
Reactions of the Aliphatic Ring
The aliphatic portion of the molecule, particularly the benzylic carbons (C5), is prone to oxidation and radical reactions.
-
Benzylic Oxidation: The C5 methylene group can be oxidized to a carbonyl group to form benzosuberone, a key synthetic intermediate. Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are effective.
-
Biocatalytic Oxidation: A notable and highly selective transformation is the oxidation using bacterial dioxygenase enzymes. For example, strains expressing toluene dioxygenase can oxidize the molecule to (+)-(5R)-hydroxybenzocyclohept-1-ene with excellent enantiomeric excess (>98% ee) and high yield (90%).[7][16] This highlights a green chemistry approach to producing chiral building blocks. In contrast, naphthalene and biphenyl dioxygenases yield cis-diol products.[7][16] This enzymatic approach provides access to specific, homochiral products that are difficult to obtain through traditional chemical synthesis.
Applications in Drug Discovery and Materials Science
The benzocycloheptene scaffold is a privileged structure in medicinal chemistry. Its rigid, yet three-dimensional, nature allows it to present substituents in well-defined spatial orientations, making it an excellent core for designing ligands that can interact with biological targets.
-
Oncology: As previously mentioned, a significant modern application is in the development of Selective Estrogen Receptor Degraders (SERDs). Sanofi has patented series of substituted 6,7-dihydro-5H-benzo[7]annulene compounds as potent SERDs for the treatment of estrogen receptor-positive cancers, such as breast cancer.[3][4] These compounds aim to overcome resistance to traditional endocrine therapies by promoting the complete degradation of the estrogen receptor.
-
Natural Products: The core structure is found in numerous natural products that exhibit a wide range of biological activities.[1][2] Synthesizing analogs of these natural products is a common strategy in drug discovery.
-
Chemical Biology: Functionalized benzocycloheptenes are valuable precursors for a variety of chemical reactions relevant to chemical biology, including cycloaddition reactions.[1][2]
Conclusion
6,7-dihydro-5H-benzocycloheptene is a molecule of significant synthetic and medicinal importance. Its chemical properties are defined by the interplay between its aromatic and aliphatic ring systems. A deep understanding of its spectroscopic signature, synthetic accessibility, and distinct reactivity at both the aromatic and benzylic positions is crucial for its effective utilization. The ability to selectively functionalize either ring system, coupled with modern biocatalytic methods for chiral introductions, ensures that the benzocycloheptene scaffold will remain a valuable platform for the development of new therapeutics and functional materials.
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